Product packaging for Iodoantipyrine I 131(Cat. No.:CAS No. 3791-63-7)

Iodoantipyrine I 131

Cat. No.: B10858839
CAS No.: 3791-63-7
M. Wt: 318.12 g/mol
InChI Key: ZZOBLCHCPLOXCE-HJSJVHDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Iodoantipyrine (B1672025) as a Research Tool

The development and application of iodoantipyrine as a research tool trace back to efforts to quantify physiological parameters, notably cerebral blood flow (CBF). Early methods for measuring CBF, such as the Kety-Schmidt nitrous oxide method, were adapted and refined over time to incorporate radioactive tracers for greater sensitivity and accuracy. In the mid-20th century, researchers sought more efficient and non-volatile tracers. While 14C-antipyrine was an improvement, the development of 14C-iodoantipyrine in the late 1960s and subsequently radiolabeled iodoantipyrine, including with Iodine-131 (B157037), offered further advancements nih.gov. These compounds allowed for more precise regional measurements of blood flow, moving beyond earlier techniques that relied on inert gases or less specific indicators nih.govphysiology.orgnih.gov. The evolution of iodoantipyrine as a research tool reflects a broader trend in biomedical research towards employing increasingly sophisticated radiolabeled compounds for in vivo studies stanford.edu.

Rationale for Radiolabeling with Iodine-131 in Research Contexts

The choice of Iodine-131 (131I) for radiolabeling iodoantipyrine in research contexts is based on several key characteristics of the radionuclide. Iodine-131 is a beta-emitting isotope with a half-life of approximately 8.04 days acs.orgnih.gov. This half-life is sufficiently long to allow for experimental procedures but short enough to minimize long-term radiation exposure in research subjects. The beta emission is useful for therapeutic applications, while the accompanying gamma radiation allows for detection and quantification using imaging techniques like SPECT (Single Photon Emission Computed Tomography) acs.orgsnmjournals.org.

The rationale for using 131I-iodoantipyrine in research is rooted in its ability to act as a tracer for blood flow measurements. The compound's distribution and clearance kinetics can provide insights into tissue perfusion. For instance, studies have utilized 131I-iodoantipyrine to measure regional cerebral blood flow by tracking its uptake in brain tissue over short time intervals physiology.orgnih.gov. The rationale also extends to understanding the distribution of compounds within biological systems. However, it is crucial to note that the integrity of the radiolabel is a significant consideration; studies have indicated that the 131I label can be lost from the iodoantipyrine molecule in vivo, leading to the distribution of free iodide, which can affect the accuracy of certain distribution studies ahajournals.org. Despite this, the combination of iodoantipyrine's physiological properties and 131I's detectability has made it a valuable tool in specific research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11IN2O B10858839 Iodoantipyrine I 131 CAS No. 3791-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3791-63-7

Molecular Formula

C11H11IN2O

Molecular Weight

318.12 g/mol

IUPAC Name

4-(131I)iodanyl-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3/i12+4

InChI Key

ZZOBLCHCPLOXCE-HJSJVHDISA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[131I]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I

Origin of Product

United States

Radiochemistry and Synthesis Methodologies of Iodoantipyrine I 131

Strategies for Radiolabeling

Various approaches are employed to synthesize Iodoantipyrine (B1672025) I 131, each leveraging different chemical principles to achieve the desired radiolabeling.

Electrophilic Substitution Reactions for Radioiodination

Electrophilic substitution is a fundamental strategy for introducing iodine-131 (B157037) onto the antipyrine (B355649) molecule, typically at the 4-position of the pyrazolone (B3327878) ring nih.govahajournals.orgacs.orgakjournals.comahajournals.orgrsna.orgnih.gov. This method involves generating an electrophilic iodine species (e.g., I⁺) from a radioactive iodide source, such as sodium iodide ([¹³¹I]NaI), which then attacks the electron-rich aromatic ring mdpi.com. The generation of the electrophilic iodine species is facilitated by oxidizing agents mdpi.comtaylorandfrancis.com. Direct electrophilic aromatic substitution of a proton on the antipyrine ring is a common approach mdpi.com. Various oxidizing agents, including Chloramine-T and Iodogen, can be employed for this purpose osti.goviaea.orgnih.gov. Additionally, novel iodine(I) complexes, such as those involving [N–I–N]⁺ or carbonyl hypoiodite (B1233010) species, have demonstrated reactivity in the iodination of antipyrine acs.orgrsc.orgresearchgate.netnih.gov. N-Halosuccinimides, like N-chlorosuccinimide (NCS) in the presence of sodium iodide, can also be utilized for direct electrophilic radioiodination mdpi.com.

Isotope Exchange Reactions (e.g., with NaI131 in dry-states)

Isotope exchange is a highly effective and widely used method for the synthesis of [¹³¹I]iodoantipyrine nih.govahajournals.orgacs.orgakjournals.comnih.govmdpi.comresearchgate.net. This strategy involves reacting a pre-formed non-radioactive iodoantipyrine ([⁴-¹²⁷I]iodoantipyrine) with a radioactive iodine source, typically [¹³¹I]NaI, to exchange the stable iodine atom for the radioactive isotope nih.govahajournals.orgacs.orgakjournals.comnih.govmdpi.comresearchgate.net.

This exchange can be efficiently performed under various conditions:

Dry-State Reactions: High radiochemical yields, up to 98.5%, have been achieved by performing the isotope exchange in dry states, including molten conditions at 160°C, catalyzed by inorganic ammonium (B1175870) salts nih.govresearchgate.net. These reactions are rapid, often completing within 2-5 minutes, and are suitable for labeling with short-lived radioiodine isotopes without substrate decomposition nih.gov.

Organic Medium Reactions: The isotope exchange can also be conducted in organic solvents, such as ethanol (B145695) akjournals.com. At 80°C, a yield exceeding 90% of pure [¹³¹I]iodoantipyrine can be obtained within 30 minutes akjournals.com. Similar yields are achievable at room temperature (17–20°C) over a longer period of 3 hours akjournals.com. The rate of this exchange reaction is influenced by the concentration of carrier-iodine, as well as time and temperature akjournals.com.

To maintain the purity of the product and minimize spontaneous deiodination, storage in methanol (B129727) at low temperatures is recommended ahajournals.org.

Precursor Chemistry and Stannylated Precursors in Radiolabeling

Precursor chemistry, particularly involving organometallic compounds like stannylated derivatives, offers an alternative route for synthesizing [¹³¹I]iodoantipyrine mdpi.comnih.govradiooncologyjournal.comresearchgate.net. This approach utilizes stannyl (B1234572) groups as leaving groups that are replaced by radioactive iodine through an ipso-substitution reaction mdpi.comnih.gov. Trialkylstannanes are versatile precursors for radioiodination, and their preparation and subsequent radioiodination are well-established mdpi.comnih.gov. Palladium-mediated stannylation of aryl iodides provides a mild and selective method for preparing these precursors, compatible with sensitive bioactive compounds nih.gov. These stannylated precursors can then be reacted with radioactive iodine isotopes, including ¹³¹I, to yield the radiolabeled product nih.gov. Beyond stannylated precursors, organosilane and organogermane derivatives have also been explored as precursors for radioiodination via ipso-electrophilic halogenation, offering potential advantages such as reduced toxicity compared to tin-based compounds researchgate.net.

Oxidizing Agents and Catalysts in Radioiodination

The efficiency and success of radioiodination reactions often depend on the choice of oxidizing agent and catalyst. For Iodoantipyrine I 131 synthesis, Chloramine-T and Iodogen are commonly employed.

Chloramine-T Methodologies

Chloramine-T (CAT) is a widely employed oxidizing agent for the radioiodination of various molecules, including antipyrine derivatives taylorandfrancis.comosti.goviaea.orgnih.govradiooncologyjournal.comnih.govuni-muenchen.deresearchgate.netdovepress.com. CAT functions by oxidizing radioiodide (I⁻) to a reactive electrophilic iodine species (I⁺), which is essential for electrophilic substitution reactions taylorandfrancis.com.

Reaction Conditions: The reaction is typically carried out in aqueous buffer solutions, often at neutral to slightly alkaline pH (e.g., pH 8) radiooncologyjournal.comresearchgate.netdovepress.com. Reaction times can be relatively short, in the order of minutes osti.govradiooncologyjournal.com.

Considerations: While effective, CAT is a strong oxidizing agent and can potentially cause oxidative damage to sensitive substrates, leading to undesirable side products or reduced yields if not carefully controlled nih.govresearchgate.net. Therefore, precise control over the concentration of CAT is necessary to avoid issues such as polymerization or chlorination taylorandfrancis.comradiooncologyjournal.com.

Iodogen-Based Techniques

Iodogen (1,3,4,6-tetrachloro-3,6-diphenylglycoluril) is another significant oxidizing agent utilized in radioiodination protocols osti.goviaea.orgnih.govuni-muenchen.deuky.edu. It offers comparable radiochemical yields to Chloramine-T but is noted for causing minimal oxidative damage to biomolecules nih.gov.

Mechanism and Application: Iodogen facilitates the oxidation of radioiodide to electrophilic iodine species, enabling both direct electrophilic aromatic substitution and ipso-substitution of metal-containing groups mdpi.comnih.gov. It has been successfully used for the radioiodination of pyrazolone derivatives nih.gov.

Handling and Reaction Medium: Iodogen is insoluble in water nih.gov. For reactions in aqueous media, it is typically dissolved in a volatile organic solvent, such as dichloromethane (B109758) or chloroform, and then evaporated onto the reaction vessel's surface, creating a thin layer that the aqueous reaction mixture contacts nih.gov. This approach allows for effective iodination of aromatic substrates, particularly those with activated aromatic groups nih.gov.

Advantages: Iodogen is considered a mild oxidizing agent, which minimizes the probability of unwanted side oxidative reactions nih.gov. Its hydrophobic nature ensures it reacts primarily at the phase boundary in aqueous systems nih.gov.

Data Tables

Table 1: Comparison of Isotope Exchange Reaction Conditions and Yields

MethodConditionsCatalyst/MediumReaction TimeRadiochemical Yield
Dry-State Isotope ExchangeMelt at 160°CAmmonium salts2-5 minUp to 98.5%
Organic Medium Exchange80°CEthanol30 min>90%
Organic Medium ExchangeRoom Temperature (17–20°C)Ethanol3 hours>90%

Table 2: Chloramine-T (CAT) Mediated Radioiodination

Substrate/ApplicationOxidizing AgentOptimal CAT ConcentrationRadiochemical YieldRadiochemical PurityReaction Conditions
AntipyrineChloramine-TNot specified90% (overall)99%Aqueous buffer
Pyrazolone DerivativesChloramine-TNot specified92–98%Not specifiedAqueous buffer
Benzofuran-pyridine deriv.Chloramine-T250 µg95.5%Not specifiedpH 8, Room Temp (20-25°C), 10 min
General Peptide LabelingChloramine-T100 µg/mL94.6%Not specifiedAqueous buffer

Table 3: Iodogen-Based Radioiodination

Substrate/ApplicationOxidizing AgentReaction MediumRadiochemical YieldNotes
AntipyrineIodogenAqueous (Iodogen coated on vessel walls)Comparable to CATMinimal oxidative damage, mild oxidizing agent
Pyrazolone DerivativesIodogenNot specifiedNot specifiedUsed for radioiodination of pyrazolone derivatives

Compound List

Antipyrine

Chloramine-T (CAT)

Iodogen

Iodoantipyrine

this compound

N-Halosuccinimides (NCS)

Organogermanes

Organosilanes

[N–I–N]⁺ complexes

Sodium Iodide ([¹³¹I]NaI)

Trialkylstannanes

Theoretical Frameworks and Mechanisms of Action As a Radiotracer

Principles of Lipophilicity and Blood-Brain Barrier Permeation for Tracer Design

The ability of a tracer to cross the blood-brain barrier (BBB) is a critical determinant of its effectiveness for neurological imaging. The design of Iodoantipyrine (B1672025) as a cerebral blood flow agent is fundamentally based on the principle of lipophilicity. Compound lipophilicity is a crucial physicochemical property that influences the absorption, distribution, metabolism, and elimination of substances. nih.gov For a tracer to effectively permeate the tightly packed endothelial cells of the BBB, it must be sufficiently lipid-soluble to diffuse across the cell membranes.

Iodoantipyrine, an analogue of antipyrine (B355649), was specifically developed to have higher lipophilicity. It exhibits higher partition coefficients between nonpolar solvents and water compared to its parent compound, [14C]antipyrine. physiology.org This increased lipophilicity allows it to diffuse more freely through the blood-brain barrier. physiology.org In contrast, very polar compounds typically have high water solubility and are often ionized, which restricts their ability to cross the BBB. nih.gov

The relationship between lipophilicity and brain penetration is not always linear. Often, a parabolic relationship is observed, where tracers with moderate lipophilicity exhibit the highest uptake into the brain. nih.gov Highly lipophilic compounds may show reduced brain extraction due to increased binding to plasma proteins, making them less available to cross the BBB. nih.gov

The partition coefficient is a key measure of lipophilicity. The table below presents experimentally determined partition coefficients for iodoantipyrine in various biological compartments.

Partition Coefficients of Iodoantipyrine
CompartmentPartition Coefficient (ml g⁻¹)Species
Red blood cells-plasma0.75 ± 0.04Human
Red blood cells-plasma0.97 ± 0.03Dog
Plasma-tissue (left ventricle)1.54 ± 0.20Dog
Adipose tissue-to-blood1.12 ± 0.06Human
Lipid-saline1.24-
Protein-saline0.19-
Plasma-saline0.84-

These values quantify the distribution of iodoantipyrine between different tissues and fluids, reflecting its lipophilic nature that facilitates its passage across cellular membranes, including the blood-brain barrier.

Flow-Limited Tracer Exchange Dynamics Across Biological Membranes

The movement of Iodoantipyrine I 131 across biological membranes, particularly the capillary walls into the tissue, is best described by flow-limited exchange dynamics. This principle posits that the uptake of the tracer by the tissue is primarily limited by the rate of blood flow delivering it to the tissue, rather than by its ability to permeate the capillary wall. This is a characteristic of highly diffusible, lipophilic tracers like iodoantipyrine.

For a tracer to be considered flow-limited, its permeability-surface area product (PS) must be significantly greater than the blood flow (F). When this condition is met, the tracer is extracted from the blood into the tissue almost completely in a single pass through the capillary bed. The autoradiographic diffusible tracer technique, for which iodoantipyrine is well-suited, is applicable only with tracers that exhibit unrestricted diffusion through the blood-brain barrier. physiology.org

The indicator fractionation technique is one method that relies on these flow-limited dynamics. This technique assumes that the tracer is "trapped" within the brain tissue for a short period after injection, before significant amounts can exit back into the venous circulation. nih.gov The amount of tracer accumulated in a given brain region during this initial period is therefore proportional to the blood flow to that region.

Tracer Kinetic Models for Quantitative Analysis in Research

To translate the measured distribution of this compound into quantitative physiological data, various tracer kinetic models are employed. These models provide a mathematical framework to describe the temporal and spatial distribution of the tracer in the body.

Deterministic models, such as compartmental models, are commonly used to analyze tracer kinetics. These models divide the body or specific organs into a finite number of compartments, and the exchange of the tracer between these compartments is described by a system of ordinary differential equations. For cerebral blood flow studies with diffusible tracers, a two-compartment model is often employed. nih.govresearchgate.net This model typically represents the vascular space and the tissue space, with rate constants governing the transfer of the tracer between them.

The Patlak and the extended Tofts-Kety models are other examples of deterministic tracer kinetic models that can be applied to analyze dynamic imaging data. nih.gov These models can be used to estimate physiological parameters such as blood flow, blood volume, and the permeability-surface area product.

Stochastic models offer an alternative approach to describing tracer transport, considering the probabilistic nature of molecular motion. These models can be particularly useful for understanding the heterogeneity of blood flow and tracer distribution at the microvascular level. While specific stochastic models for this compound are not extensively detailed in the available literature, the principles of stochastic processes are applied in the broader field of radionuclide transport modeling. researchgate.net A variation of the Stochastic Gradient Langevin Dynamics (SGLD) Markov chain Monte Carlo algorithm has been suggested as a data-driven optimization scheme for the quantification of tracer kinetics, which can help in avoiding local minima in multi-parameter optimization problems. nih.gov

The permeability coefficient , often considered as part of the permeability-surface area product (PS), is a measure of the ease with which a tracer can cross a capillary wall. nih.gov For a flow-limited tracer like iodoantipyrine, the permeability is high, and therefore, the PS product is large. The PS product can be a valuable imaging marker for assessing the integrity of the blood-brain barrier. researchgate.netnih.govresearchgate.net

The volume of distribution (Vd) is a theoretical volume that represents the distribution of a drug or tracer within the body. nih.gov It relates the amount of the tracer in the body to its concentration in the plasma. A larger Vd indicates greater distribution into the tissues. The Vd of a tracer is influenced by its lipophilicity and its binding to plasma proteins and tissue components.

Mechanisms of Tissue Uptake and Distribution

The distribution of this compound throughout the body is influenced by both the properties of the iodoantipyrine molecule and the physiological characteristics of different tissues. While its lipophilicity governs its passive diffusion across cell membranes, the presence of the iodine-131 (B157037) radioisotope introduces specific uptake mechanisms in certain tissues.

The primary mechanism for the uptake of iodide (the form of iodine in the body) is the sodium-iodide symporter (NIS). nih.gov This protein is most prominently expressed in the thyroid gland, where it facilitates the active transport of iodide from the bloodstream into the thyroid follicular cells for the synthesis of thyroid hormones. nih.gov

However, NIS is also functionally expressed in a variety of non-thyroidal tissues, leading to the physiological uptake of radioiodine in these locations. These tissues include:

Salivary glands nih.gov

Stomach nih.gov

Lactating mammary glands nih.gov

Choroid plexus nih.gov

Ciliary body of the eye nih.gov

Skin nih.gov

Placenta nih.gov

Thymus nih.gov

In addition to physiological uptake, pathological conditions can also lead to the accumulation of I-131. For instance, increased blood flow and the expression of NIS in some tumors, such as breast and gastric adenocarcinoma, can result in iodine uptake. nih.gov The liver can also show uptake of radioiodine, which is thought to be related to the metabolism of thyroid hormones and their analogues. scivisionpub.com It is important to note that while the antipyrine component of the molecule facilitates its widespread distribution and diffusion, the patterns of intense accumulation in certain non-neural tissues are largely dictated by the behavior of the I-131 radiolabel.

Passive Transport Mechanisms

The fundamental mechanism by which this compound distributes within the body is passive transport. As a lipophilic molecule, it readily diffuses across cell membranes, including the highly selective blood-brain barrier. This process does not require cellular energy and relies on the concentration gradient of the tracer between the blood and the tissue.

The efficiency of this passive diffusion is linked to the tracer's partition coefficient, which describes its relative solubility in a nonpolar solvent compared to water. Iodoantipyrine exhibits a high partition coefficient, indicating greater lipid solubility, which allows it to diffuse more freely through the lipid bilayers of cell membranes. physiology.org This property is crucial for its use in measuring cerebral blood flow, as it can rapidly move from the capillaries into the brain tissue. physiology.org In studies of coronary blood flow, the in vivo determined partition coefficient for I-131 iodoantipyrine between the left ventricle and blood was found to be 1.04, which suggests free diffusion into the total tissue water. ahajournals.org This value further supports the principle that the tracer's movement is an unrestricted passive process. ahajournals.orgnih.gov

Influence of Regional Blood Flow on Tracer Distribution

The distribution of this compound throughout the body is almost entirely dependent on regional blood flow. Following intravenous injection, the tracer is carried through the circulatory system, and its uptake by any given tissue is directly proportional to the rate of blood supply to that area. Tissues with higher perfusion will accumulate the tracer more rapidly and to a greater extent than tissues with lower blood flow.

This principle is the basis for its application in quantitative autoradiographic techniques to measure local blood flow in various organs. physiology.orgiaea.org By measuring the concentration of the tracer in a tissue at a specific time after administration and knowing its concentration history in the arterial blood, researchers can calculate the blood flow rate to that region.

Regional Cerebral Blood Flow (rCBF) in Animal Models

Research has utilized iodoantipyrine labeled with different isotopes (such as Carbon-14 or Carbon-11) to determine rCBF values in various brain structures, demonstrating the tracer's utility. The data below, gathered from studies on mice and rats, illustrates the heterogeneity of blood flow within the brain.

Data derived from studies measuring local cerebral blood flow. nih.govahajournals.org

Coronary Blood Flow Measurements

This compound has also been effectively used to measure coronary blood flow, with studies showing a strong correlation with other established methods.

Data from a study measuring coronary blood flow in dogs. ahajournals.org

The reliability of these measurements can be affected by the diffusion of the tracer from highly perfused adjacent tissues, which must be considered during analysis. nih.gov

Tracer Binding and Metabolism within Biological Tissues

Once distributed into tissues, the behavior of this compound is characterized by its limited binding and potential for metabolic alteration. The partition coefficient of approximately 1.0 in the myocardium suggests that the tracer exists freely in tissue water with minimal binding to cellular components. ahajournals.org

The primary metabolic process affecting this compound is spontaneous deiodination, where the Iodine-131 atom is cleaved from the antipyrine molecule. ahajournals.org This process can be minimized by storing the compound in methanol (B129727) at low temperatures. ahajournals.org The rate of this in vivo metabolism can influence the accuracy of blood flow measurements, as the liberated Iodide I-131 has different biological distribution characteristics than the parent compound.

Following deiodination, the resulting free Iodide I-131 is handled by the body's natural iodine pathways. It is actively transported and trapped by the thyroid gland, as well as the stomach and parotids. drugbank.comluc.edu This trapped iodide is then oxidized and incorporated into thyroid hormones. drugbank.com Free Sodium Iodide I-131 is not protein-bound and is primarily excreted by the kidneys, with a normal urinary excretion range of 37% to 75% of the administered dose, depending on thyroid and renal function. drugbank.com

Research Methodologies Employing Iodoantipyrine I 131

Autoradiographic Techniques for Tracer Distribution Studies

Autoradiography with ¹³¹I-iodoantipyrine provides a visual representation of the tracer's distribution within tissues, offering insights into the spatial patterns of blood flow.

In single tracer autoradiography, ¹³¹I-iodoantipyrine is administered systemically to a laboratory animal. After a predetermined circulation time, the animal is euthanized, and the tissues of interest are rapidly excised and frozen to prevent further tracer redistribution. Thin tissue sections are then placed in contact with photographic film or emulsion. The beta particles emitted by the ¹³¹I isotope expose the film, creating a latent image. After development, the resulting autoradiogram displays a map of the tracer's concentration, with darker areas corresponding to regions of higher tracer uptake and, consequently, higher blood flow. This method is instrumental in visualizing the distribution of blood flow within an organ under specific physiological or experimental conditions. A new method for continuous monitoring of the concentration of ¹³¹I-labelled iodoantipyrine (B1672025) during an autoradiographic local cerebral blood flow experiment has been described, which eliminates blood loss and is particularly useful in dual-label autoradiography. nih.gov

A significant advancement in autoradiographic methodology is the use of double tracer techniques, which allow for the simultaneous measurement of two different physiological parameters in the same animal. A common application involves the combination of ¹³¹I-iodoantipyrine for cerebral blood flow (CBF) and ¹⁴C-deoxyglucose for local cerebral glucose utilization (LCMRglu). This dual-labeling approach provides a powerful tool for investigating the coupling between cerebral metabolism and blood flow under various physiological and pathological states.

The technique relies on the different decay properties of ¹³¹I and ¹⁴C. An initial autoradiogram is produced that captures the emissions from both isotopes. Due to the relatively short half-life of ¹³¹I (approximately 8 days), a second autoradiogram is generated after a sufficient decay period (e.g., 10-12 half-lives), which primarily reflects the distribution of the longer-lived ¹⁴C. By subtracting the second image from the first (after accounting for the decay of ¹³¹I and the contribution of ¹⁴C to the initial image), the distribution of ¹³¹I-iodoantipyrine can be determined. Studies in rats have successfully employed this method to examine the relationship between CBF and glucose consumption under conditions such as anesthesia, experimental tumor implantation, and seizures.

Quantitative autoradiography extends the qualitative visualization of tracer distribution by enabling the measurement of absolute blood flow rates in discrete anatomical structures. This is achieved by co-exposing a set of calibrated radioactive standards of known concentrations with the tissue sections. The optical densities of the standards on the resulting autoradiogram are used to create a calibration curve, which allows the conversion of the optical density of any region in the tissue image into the concentration of ¹³¹I-iodoantipyrine.

This quantitative approach is particularly valuable for analyzing the spatial heterogeneity of blood flow within an organ. For instance, studies using iodoantipyrine have demonstrated significant variations in blood flow across different regions of the heart and kidneys. nih.govnih.gov In the kidney, quantitative autoradiography with [¹⁴C]iodoantipyrine has been used to measure regional blood flow with a high resolution of 100 microns, revealing that mean cortical blood flow is three times greater than mean medullary blood flow. nih.gov Similarly, this technique has been applied to assess myocardial flow heterogeneities with resolution at the level of cardiac myocytes. nih.gov

Regional Blood Flow in Rat Kidney Measured by Quantitative Autoradiography with [¹⁴C]iodoantipyrine
Renal RegionBlood Flow (ml. 100 g⁻¹ x min⁻¹)
Polar Cortex875 ± 57
Middle Cortex926 ± 71
Outer Medulla272 ± 16
Inner Medulla45 ± 7

Quantitative Estimation of Tissue Blood Flow Rate in Laboratory Animals

Beyond autoradiography, ¹³¹I-iodoantipyrine is employed in other quantitative techniques to estimate tissue blood flow rates in laboratory animals. These methods are based on the principles of tracer kinetics.

The tissue equilibration technique, based on the Kety-Schmidt principle, can be adapted for use with ¹³¹I-iodoantipyrine to measure regional blood flow. This method involves the continuous infusion of the tracer until a state of equilibrium is reached between the arterial blood and the tissue of interest. At equilibrium, the rate of tracer delivery to the tissue equals the rate of its removal, and the concentration of the tracer in the tissue is proportional to the blood flow.

In practice, achieving true equilibrium can be time-consuming. Therefore, a modification of this principle is often used where the tracer is infused for a specific period, and the arterial concentration and tissue concentration are measured. By applying a mathematical model that accounts for the rate of tracer uptake by the tissue, the blood flow can be calculated. A study comparing blood flow measurement in an experimental rat brain tumor used ¹²⁵I-Iodoantipyrine with a rising infusion for one minute for the tissue equilibration technique. nih.gov The study found that the iodoantipyrine tissue/blood partition coefficient for normal hemisphere (gray and white matter) was 0.861 ± 0.037 and for the tumor was 0.876 ± 0.042. nih.gov

The indicator fractionation technique is another method used to determine regional blood flow. This technique is based on the principle that upon a bolus injection, a highly diffusible tracer will be distributed among different organs and tissues in proportion to their fraction of the cardiac output. The tracer is "trapped" in the tissue for a short period before it begins to recirculate.

For this method to be accurate, the tracer must be completely extracted by the tissue in a single pass, and the measurement must be taken before significant venous outflow of the tracer occurs. The animal is typically sacrificed shortly after the bolus injection, and the radioactivity in the tissue of interest is measured and compared to the total injected dose. Studies using [¹⁴C]iodoantipyrine have utilized this technique to assess cerebral blood flow. nih.gov However, research has also indicated that iodoantipyrine (I¹³¹) may not be suitable for measuring the flow fraction in most organs using this technique because the stability of its content in the tissues is not maintained over the required measurement period. physiology.org The indicator fractionation technique with ¹⁴C-butanol was found to underestimate blood flow in a consistent manner, likely due to incomplete extraction and early washout of the tracer. nih.gov

Comparison of Blood Flow Measurement Techniques in a Rat Brain Tumor Model
TechniqueTracerKey Finding
Tissue Equilibration¹²⁵I-IodoantipyrineProvided a baseline measurement of blood flow. nih.gov
Indicator Fractionation¹⁴C-ButanolUnderestimated blood flow compared to the tissue equilibration technique. nih.gov

Tracer Washout Methods

Tracer washout methods utilizing Iodoantipyrine I 131 are instrumental in quantifying regional blood flow in various tissues. The underlying principle of these techniques is the monitoring of the rate at which the tracer, once introduced into the tissue, is "washed out" or cleared by the circulating blood. This clearance rate is directly proportional to the blood flow through that specific tissue region.

The process typically involves the administration of this compound, which readily diffuses into tissues. After its initial distribution, the rate of its removal is determined by measuring the decrease in radioactivity over time using external detectors. The data obtained from these measurements are then used to calculate the tissue blood flow.

One of the key advantages of this compound in this application is its characteristic as a freely diffusible tracer, allowing it to effectively penetrate tissue compartments. The gamma radiation emitted by the Iodine-131 (B157037) isotope facilitates external detection and quantification. wikipedia.org The washout curves generated from these measurements provide valuable insights into the perfusion characteristics of the tissue under investigation.

Experimental Design and Measurement Considerations

Achieving high temporal resolution is critical in tracer kinetic studies with this compound, as it allows for the detailed characterization of rapid physiological processes. The ability to measure tracer concentrations at frequent intervals is essential for accurately capturing the dynamics of tracer uptake, distribution, and washout. This is particularly important when studying blood flow in organs with high perfusion rates or when investigating transient changes in flow.

The temporal resolution of a measurement system is influenced by several factors, including the type of detector used, the data acquisition hardware, and the post-processing algorithms. Systems with high-resolution detectors and rapid data acquisition capabilities are necessary to generate precise time-activity curves. researchgate.net These curves are fundamental for the accurate calculation of physiological parameters such as blood flow and tissue perfusion.

In research scenarios where two different radiotracers are used simultaneously (dual-tracer experiments), minimizing cross-contamination is paramount to ensure the accuracy of the results. Cross-contamination occurs when the signal from one tracer interferes with the measurement of the other. In the context of experiments involving this compound and another tracer, careful experimental design and analytical techniques are required.

Strategies to mitigate cross-contamination include selecting tracers with distinct energy spectra, allowing for energy discrimination during detection. Additionally, sequential administration of the tracers with sufficient time between injections for the first tracer to clear can reduce interference. Post-acquisition data processing techniques, such as spectral analysis and decay correction, can also be employed to separate the signals from the two tracers and improve the accuracy of the measurements.

The accurate quantification of this compound in biological samples such as tissue and blood is a cornerstone of many research applications. This requires meticulous analytical procedures to ensure reliable and reproducible results.

Tissue Content Analysis: For tissue analysis, samples are typically excised, weighed, and then assayed for radioactivity using a gamma counter. The measured counts are then corrected for background radiation and radioactive decay to determine the concentration of this compound in the tissue. This information is crucial for studies investigating the regional distribution of the tracer and for calculating parameters such as tissue-to-blood partition coefficients.

Blood Concentration Curves: Generating accurate blood concentration curves is essential for many tracer kinetic models. This involves collecting serial blood samples at precise time points following the administration of this compound. researchgate.net The radioactivity in each blood sample is then measured to determine the concentration of the tracer over time. researchgate.net The resulting time-activity curve provides vital information about the input function of the tracer to the tissue of interest. nih.gov

Several analytical methods are available for measuring Iodine-131 in biological materials, including gamma-ray spectrometry. nih.gov For in vitro analysis of blood and urine samples, direct measurement without extensive sample preparation is often possible. nih.gov Techniques such as passing urine samples over an anion exchange resin followed by fusion and gamma-ray spectrometry can also be employed for detailed analysis. cdc.gov

Below is a table summarizing typical data obtained from blood sample analysis in a study using I-131.

Time Post-Administration (hours)Average Radioactivity in 1 mL Blood (MBq)
10.2 ± 0.15
6Data Not Available
22Data Not Available
24+Approaching Background Levels
46Data Not Available
69Data Not Available
92Data Not Available

Note: This table is based on extrapolated data from studies involving therapeutic doses of I-131 and may not be directly representative of tracer studies with this compound. The specific activity would depend on the administered dose. researchgate.net

Another table illustrates the biphasic course of I-131 blood concentration observed in some studies.

Time Post-Administration (hours)PhaseDescription
0 - 46Rapid DecreasePrimarily due to fast clearance by the kidneys. nih.gov
46 - 69PeakPotentially due to protein-bound I-131 released from thyroid tissue. nih.gov
69+Decreasing TrendContinued clearance from the body. nih.gov

In Vitro and Ex Vivo Research Applications

Assessment of Radiotracer Integrity and Radiochemical Stability in Biological Media

Ensuring the integrity and stability of a radiotracer is paramount for accurate experimental results. Studies have confirmed the high integrity of Iodoantipyrine (B1672025) I 131.

ParameterValueReference
Radiotracer Integrity>99% core.ac.uk
Radiochemical Purity (Assumed)>99% core.ac.uk

While specific data on the radiochemical stability of Iodoantipyrine I 131 in various biological media (e.g., plasma, serum, urine) over extended periods is not detailed in the provided literature, its high initial integrity suggests it is a reliable tracer for short-term ex vivo studies. However, it is noted that in some organ preparations, stability over longer durations (9-64 seconds) might be a limiting factor for specific applications like flow fraction measurements physiology.org.

Evaluation of Tracer Behavior in Isolated Tissue Preparations

This compound has been employed to investigate tracer dynamics in isolated tissue preparations, providing insights into transport mechanisms and tissue perfusion. It is characterized as a freely diffusible tracer, and its distribution is influenced by blood flow and tissue permeability.

Research indicates that the volume of distribution of iodoantipyrine is generally unaffected by isotopic labeling (e.g., with ¹³¹I) or chemical modification, behaving similarly to its unlabeled counterpart or other freely diffusible molecules like tritiated water nih.gov. This characteristic makes it suitable for assessing capillary permeability and flow-limited exchange processes in various isolated organs.

In some contexts, such as measuring flow fractions in organs, the stability of iodoantipyrine content between 9 and 64 seconds has been found to be insufficient, suggesting that it may not be universally suitable for all ex vivo flow measurement applications requiring prolonged equilibrium physiology.org.

Isolated organ perfusion models, such as the isolated dog heart, have been utilized to study the circulatory transport of this compound. In these preparations, the tracer serves as a tool to evaluate capillary permeability and the relationship between blood flow and tracer exchange.

Studies involving the isolated dog heart have demonstrated that the exchange of iodoantipyrine can be flow-limited, meaning that the rate at which the tracer moves from the blood into the tissue is primarily determined by the blood flow rate, especially at higher flows nih.gov. The permeability-surface area (PS) product, a measure of the efficiency of exchange, has been observed to increase with increasing perfusion flow (Fp) in such preparations ahajournals.org. The tracer's behavior in these studies allows for comparisons with other indicators, such as tritiated water, to understand differential transport characteristics nih.gov.

This compound has also been used in studies involving tissue homogenates and cell suspensions. For instance, it has been employed in cytotoxicity assays with human breast cancer cells (MCF-7) as a biological indicator of body water space, comparing its effects with other radiolabeled compounds researchgate.net. Early work also suggested its potential use in in vitro studies related to cerebrovascular effects ahajournals.org. These applications leverage the tracer's ability to distribute within cellular or tissue preparations for various analytical purposes.

Studies on Tracer Metabolism and Deiodination in Biological Samples

In Vivo Research Applications in Animal Models

Regional Blood Flow Measurement in Specific Organ Systems

Iodoantipyrine (B1672025) I 131 has been employed as a tracer to quantify blood flow in various organ systems within animal models, providing insights into tissue perfusion under different physiological and pathological conditions.

Cerebral Blood Flow (CBF) Studies in Rodent Models

Studies in rodent models have extensively used iodoantipyrine, including its radioiodinated form, to measure cerebral blood flow (CBF). The tracer's ability to rapidly diffuse into brain tissue allows for the assessment of regional cerebral blood flow (rCBF) using autoradiographic techniques.

In anesthetized rats, iodoantipyrine I 131 has been used to determine the perfusion rate of the brain, yielding values of approximately 0.51 ml/gm/min physiology.org. In studies investigating the blood-brain barrier (BBB), the apparent extraction ratio of [131I]iodoantipyrine (IAP) in rats peaked at around 0.85, with estimated mean extraction (E) values of 0.95 and 0.94, and a permeability-surface area product (PS)1 for influx of 3.1 and 2.8 ml.min-1.g-1, respectively. The efflux rate constant (k2) was reported as 0.13 ± 0.02 s-1 using the tissue homogeneity model nih.gov.

Further research in ground squirrels, a rodent model, utilized [14C]iodoantipyrine to measure CBF during hibernation. Results indicated a significant reduction in CBF in hibernating animals (7 ± 4 ml/100g/min) compared to active control animals (62 ± 18 ml/100g/min) nih.gov. In mice, [14C]-iodoantipyrine was used for functional brain mapping, revealing regional cerebral blood flow (rCBF) alterations in specific brain areas, such as increased rCBF in the amygdala, insula, and barrel field somatosensory cortex, and decreased rCBF in the ventral hippocampus, during recall of a fear conditioned tone in knockout mice compared to wild-type controls plos.org.

Table 6.1.1: Cerebral Blood Flow (CBF) Data in Rodent Models using Iodoantipyrine

Study ModelMeasurementValueReference
Anesthetized RatsCerebral Blood Flow (CBF)0.51 ml/gm/min physiology.org
Rats (BBB study)Peak Apparent Extraction Ratio~0.85 nih.gov
Rats (BBB study)Mean Extraction (E)0.95, 0.94 nih.gov
Rats (BBB study)Permeability-Surface Area Product (PS)1 (Influx)3.1, 2.8 ml.min-1.g-1 nih.gov
Rats (BBB study)Efflux Rate Constant (k2)0.13 ± 0.02 s-1 nih.gov
Ground SquirrelsCBF (Active Control)62 ± 18 ml/100g/min nih.gov
Ground SquirrelsCBF (Hibernating)7 ± 4 ml/100g/min nih.gov
Mice (Fear Recall)rCBF (Amygdala, Insula, Somatosensory Cortex)Increased plos.org
Mice (Fear Recall)rCBF (Ventral Hippocampus)Decreased plos.org

Myocardial Blood Flow Studies

This compound has been evaluated for its utility in measuring coronary blood flow. In canine models, the compound has been used to determine myocardial blood flow, with studies correlating its measurements to established methods like the nitrous oxide method. The correlation coefficient between the I131 iodo-antipyrine method and the simultaneous nitrous oxide method in dogs was found to be 0.91 ahajournals.org. The partition coefficient for I131 A.P. in the left ventricle to blood was determined to be 1.04 ± 0.13, suggesting free diffusion into total tissue water ahajournals.org. In these canine studies, the nitrous oxide flow measurements tended to be approximately 10% higher than those obtained using the iodoantipyrine method ahajournals.org.

Furthermore, research examining the washout of 131I-iodoantipyrine from the myocardium in dogs indicated that variations in hematocrit had negligible effects on the blood flow measurements derived from this tracer, unlike other indicators such as 133Xe ahajournals.org. The washout curves for both isotopes showed good agreement, with minimal deviation from a 1:1 flow correlation, supporting the reliability of 131I-iodoantipyrine for myocardial blood flow assessment ahajournals.org.

Table 6.1.2: Myocardial Blood Flow Parameters using this compound

Study ModelMeasurementValueReference
DogsCorrelation with Nitrous Oxide Method0.91 ahajournals.org
DogsPartition Coefficient (LV/Blood)1.04 ± 0.13 ahajournals.org
DogsComparison with Nitrous Oxide FlowN2O flow ~10% higher ahajournals.org
DogsHematocrit effect on washoutNegligible error ahajournals.org

Peripheral Organ Perfusion Assessment (e.g., Kidney, Liver, Spleen, Skin)

This compound has been considered as a marker for total body water ncats.io, implying its distribution across various organs. While its application in assessing perfusion in peripheral organs such as the kidney, liver, spleen, and skin has been explored, the reviewed literature does not provide specific quantitative findings or detailed research results for these organs using 131I-iodoantipyrine.

Tumor Blood Flow Dynamics and Microcirculation Research

Radiolabeled iodoantipyrine (IAP), including forms labeled with 125I and 14C, has been utilized as a tracer to assess the extent of perfusion within tumor microcirculation researchgate.netresearchgate.net. Research in this area aims to understand the dynamics of blood flow within tumors, which is crucial for evaluating the efficacy of cancer therapies. The context of improving tumor blood flow for enhanced chemoradiation therapy highlights the relevance of such measurements uni-mainz.de. However, specific quantitative data detailing tumor blood flow dynamics or microcirculation parameters derived from 131I-iodoantipyrine are not extensively detailed in the provided snippets.

Assessment of Blood-Brain Barrier Permeability in Experimental Models

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances into the central nervous system. This compound has been employed as a highly diffusible model test substance in experimental models to study BBB permeability and cerebrovascular transport kinetics nih.gov.

In rat models, [131I]iodoantipyrine (IAP) was used to analyze BBB transport. The studies reported estimated mean extraction (E) values of 0.95 and 0.94, and a permeability-surface area product (PS)1 for influx of 3.1 and 2.8 ml.min-1.g-1, respectively. The efflux rate constant (k2) was determined to be 0.13 ± 0.02 s-1 using the tissue homogeneity model. The apparent extraction ratio of IAP demonstrated an increase during the initial phase of the dilution curve, reaching a peak of approximately 0.85 before declining, suggesting heterogeneity in transit times and rapid efflux from the brain into venous blood nih.gov. Iodoantipyrine, including its 14C-labeled analogue, has also been used in rat brain tumor models to examine capillary permeability in conjunction with blood flow measurements nih.gov.

Table 6.2: Blood-Brain Barrier (BBB) Permeability Parameters using this compound in Rats

Study ModelParameterValueReference
RatsMean Extraction (E)0.95, 0.94 nih.gov
RatsPermeability-Surface Area Product (PS)13.1, 2.8 ml.min-1.g-1 nih.gov
RatsEfflux Rate Constant (k2)0.13 ± 0.02 s-1 nih.gov
RatsPeak Apparent Extraction Ratio~0.85 nih.gov

Investigation of Tracer Distribution Kinetics and Compartmentalization

The distribution kinetics of this compound have been investigated, revealing important aspects of its behavior in vivo. In rats, observations indicated that shortly after injection, the 131I tracer could detach from the antipyrine (B355649) molecule, forming a more diffusible substance. This phenomenon, also observed in other species, suggests that the tracer's distribution may not solely reflect the parent compound's kinetics and could influence its suitability for certain applications, such as body composition studies where intact tracer distribution is assumed ncats.io.

Studies analyzing cerebrovascular transport have also focused on efflux rate constants, providing data on how IAP moves out of the brain tissue, which is a key aspect of its distribution kinetics nih.gov. Furthermore, comparisons of iodoantipyrine with other tracers, like 133Xe, in myocardial washout studies have highlighted differences in their blood-tissue partition coefficients and how these are influenced by factors such as hematocrit, indirectly pointing to distinct distribution and compartmentalization behaviors ahajournals.org.

Studies on the Coupling of Blood Flow and Metabolism (e.g., Glucose Utilization)

Based on the conducted research, specific studies detailing the use of this compound to investigate the coupling of blood flow and metabolism, such as glucose utilization, in animal models were not identified. While Iodoantipyrine (I-131) has been explored as a tracer for regional blood flow measurements in animal studies, the retrieved literature does not provide detailed research findings or data tables that directly address its application in correlating blood flow with metabolic processes like glucose utilization. Previous investigations noted limitations with Iodoantipyrine's stability in certain organs and its extraction ratio in the brain, suggesting potential challenges for precise measurements in complex metabolic coupling studies physiology.org.

Application in Pathophysiological Models (e.g., Hypoxia-Ischemia, Seizures, Experimental Tumors)

The available search results did not yield specific research findings or data tables pertaining to the application of this compound in animal models of specific pathophysiological conditions such as hypoxia-ischemia, seizures, or experimental tumors. While this compound has been mentioned in broader contexts of tracer studies for blood flow, its direct use and documented outcomes within these particular disease models were not found in the reviewed literature. Therefore, detailed research findings or data tables for this compound's application in these specific pathophysiological contexts cannot be presented at this time.

Comparative Research Studies with Other Radiotracers

Comparison with Other Iodine Isotopes (e.g., ¹²³I-Iodoantipyrine, ¹²⁵I-Iodoantipyrine, ¹²⁴I-Iodoantipyrine)

Comparative Analysis of Labeling Strategies and Suitability for Research Modalities

The labeling of iodoantipyrine (B1672025) with various iodine isotopes generally relies on direct electrophilic radioiodination methods. These techniques involve the oxidation of radioiodide to an electrophilic species that then substitutes onto the antipyrine (B355649) molecule. Common oxidizing agents used for this purpose include Chloramine-T and Iodogen. The choice of labeling strategy is often less dependent on the specific isotope and more on the desired specific activity and the stability of the target molecule under the reaction conditions.

The suitability of each radioiodinated iodoantipyrine compound for research is primarily determined by the decay characteristics of the isotope.

¹³¹I-Iodoantipyrine : With a half-life of 8.02 days and emission of both high-energy gamma photons (364 keV) and beta particles, ¹³¹I is a versatile isotope. However, its high-energy gamma rays are not ideal for modern SPECT cameras, leading to poor image resolution and sensitivity due to septal penetration of high-energy photons. A comparative simulation of iodine isotopes for imaging found that ¹³¹I offered the worst results, explained by significant septal penetration and low spatial resolution from the high-energy all-purpose (HEAP) collimator required. squarespace.com Its long half-life and beta emission also result in a higher radiation dose to the subject.

¹²³I-Iodoantipyrine : ¹²³I is often considered a superior isotope for SPECT imaging. It has a shorter half-life of 13.22 hours and emits a lower energy gamma photon (159 keV), which is nearly ideal for standard SPECT cameras equipped with low-energy high-resolution (LEHR) collimators. nih.govvu.nl This results in better image quality and lower radiation dose to the patient compared to ¹³¹I. squarespace.comresearchgate.net Studies have shown that ¹²³I provides the best image quality among the SPECT-compatible iodine isotopes, especially when scatter correction is applied. squarespace.com

¹²⁵I-Iodoantipyrine : With a long half-life of 59.4 days and low-energy gamma emissions (35 keV), ¹²⁵I is not suitable for in vivo imaging with gamma cameras. However, its long half-life and ease of detection make it a valuable tool for in vitro laboratory studies, such as autoradiography in animal tissues and in binding assays.

¹²⁴I-Iodoantipyrine : ¹²⁴I is a positron-emitting isotope with a half-life of 4.18 days, making it suitable for Positron Emission Tomography (PET) imaging. nih.gov PET offers higher sensitivity and spatial resolution than SPECT. A simulation study concluded that ¹²⁴I provided the best imaging properties of the iodine isotopes due to its electronic collimation and a short coincidence time window, which are characteristic of PET imaging. squarespace.com Its relatively long half-life allows for imaging of slower biological processes.

Table 1: Comparison of Iodine Isotopes for Labeling Iodoantipyrine
IsotopeHalf-LifePrimary EmissionImaging ModalityKey AdvantagesKey Disadvantages
¹³¹I 8.02 daysBeta, Gamma (364 keV)SPECTWide availability, long half-life for longer studies.Poor image quality, high radiation dose. squarespace.com
¹²³I 13.22 hoursGamma (159 keV)SPECTExcellent image quality for SPECT, lower radiation dose. squarespace.comShorter half-life limits study duration, requires cyclotron production.
¹²⁵I 59.4 daysGamma (35 keV)In vitro / AutoradiographyLong half-life ideal for lab assays.Not suitable for in vivo imaging.
¹²⁴I 4.18 daysPositron (β+), GammaPETHigh-resolution PET imaging, long half-life for multi-day studies. squarespace.comComplex decay scheme, requires cyclotron production.

Comparative Kinetic Studies and Biodistribution Profiles

The kinetics and biodistribution of iodoantipyrine are primarily governed by the molecule itself, which is a freely diffusible, lipophilic tracer. Therefore, the choice of iodine isotope does not significantly alter its biological behavior. Studies on free radioiodide have shown that the biodistribution of ¹²⁵I is similar to that of ¹³¹I. sakura.ne.jpnih.gov When attached to iodoantipyrine, the molecule's distribution is dictated by regional blood flow.

However, the different isotopes result in markedly different absorbed radiation doses. A dosimetric study based on the biodistribution of ¹³¹I-iodoantipyrine in rabbits was used to calculate the estimated absorbed doses for humans for ¹²³I, ¹²⁵I, and ¹³¹I. The study found that ¹³¹I delivers the highest whole-body absorbed dose, while ¹²⁵I delivers the lowest. nih.gov This is a critical consideration in selecting a tracer for human studies.

Table 2: Estimated Human Whole-Body Absorbed Doses for Radioiodinated Iodoantipyrine
RadiotracerAbsorbed Dose (μGy/MBq)
¹²³I-Iodoantipyrine 7
¹²⁵I-Iodoantipyrine 5
¹³¹I-Iodoantipyrine 29

Data derived from biodistribution studies in rabbits. nih.gov

Comparison with Non-Iodine Based Radiotracers for Blood Flow Assessment

Iodoantipyrine I 131 and its isotopic variations have been compared, both directly and indirectly, with a range of non-iodine-based tracers for assessing regional blood flow, particularly in the brain and heart.

¹⁴C-Deoxyglucose / ¹⁴C-Antipyrine : The iodoantipyrine method is based on the principles of the autoradiographic technique originally developed using tracers like [¹⁴C]antipyrine. Studies found that iodo[¹⁴C]antipyrine was a more satisfactory tracer than [¹⁴C]antipyrine because its higher lipid solubility allowed it to diffuse more freely across the blood-brain barrier. nih.gov Validation studies comparing ¹¹C-iodoantipyrine with ¹⁴C-iodoantipyrine for measuring regional cerebral blood flow (rCBF) in rats found that the data from the two tracers agreed to within 4-6%. nih.govnih.gov

⁹⁹ᵐTc Complexes (HMPAO and ECD) : Technetium-99m labeled tracers, such as ⁹⁹ᵐTc-HMPAO (exametazime) and ⁹⁹ᵐTc-ECD (bicisate), became the standard for clinical SPECT cerebral blood flow imaging due to the superior imaging characteristics and lower radiation dose of ⁹⁹ᵐTc compared to ¹³¹I. nih.govnih.gov Comparative studies between iodine-based SPECT tracers (specifically ¹²³I-IMP) and ⁹⁹ᵐTc-HMPAO/ECD have been performed. One study found that regional distribution of all three SPECT tracers (¹²³I-IMP, ⁹⁹ᵐTc-HMPAO, ⁹⁹ᵐTc-ECD) differed from the gold-standard PET tracer H₂¹⁵O, particularly in deep gray matter and cortical regions, suggesting differences in their retention mechanisms. sakura.ne.jp Another study in dementia patients found that ¹²³I-IMP identified significantly more perfusion lesions than ⁹⁹ᵐTc-HMPAO. nih.gov

¹⁵O-Water : H₂¹⁵O PET is considered the gold standard for quantitative blood flow measurement because water is a freely diffusible tracer with near-complete extraction into tissues, regardless of flow rate. nih.govescholarship.org Iodoantipyrine is also a diffusible tracer, but studies have shown its extraction can become diffusion-limited at very high flow rates. nih.gov While direct comparisons between ¹³¹I-iodoantipyrine and ¹⁵O-water are scarce, validation studies of other tracers like ¹²³I-IMP against ¹⁵O-water have been performed. One such study found that ¹²³I-IMP/SPECT underestimated mean cerebral blood flow compared to ¹⁵O-water/PET (47.3 vs 57.6 ml/100 g/min ). nih.gov

⁸²Rb : Rubidium-82 is a generator-produced positron-emitting tracer used for quantifying myocardial blood flow (MBF) with PET. It is a potassium analog taken up by the myocardium. Unlike the diffusible iodoantipyrine, ⁸²Rb is a partially extracted tracer, meaning its uptake is not linearly proportional to blood flow at high rates. nih.gov The primary application of ⁸²Rb is in cardiology, whereas iodoantipyrine was more historically used for cerebral and coronary blood flow. nih.govmri-q.com Validation studies have established the accuracy of ⁸²Rb-derived MBF against the ¹⁵O-water gold standard, though kinetic modeling is complex. nih.govnih.gov

Methodological Comparisons and Validation Across Different Tracers

The validation of any blood flow tracer is crucial and is typically performed by comparing it against an established "gold standard" method.

The iodoantipyrine autoradiographic method has been validated against the radioactive microsphere technique. Microspheres are trapped in the microcirculation in proportion to blood flow and are considered a robust standard in animal research. mri-q.com A comparative study in cats found a good correlation between [¹⁴C]iodoantipyrine and microsphere blood flow estimates in gray matter. nih.gov However, in white matter, iodoantipyrine yielded lower flow estimates, a discrepancy attributed to the unique vasculature of white matter. nih.gov The study also confirmed that iodoantipyrine is not diffusion-limited in the normal physiological range of blood flow. nih.gov

Comparisons between different imaging modalities have also provided methodological validation. The PET ¹⁵O-water technique is widely regarded as the reference standard for non-invasive quantitative CBF measurements. nih.govescholarship.org Numerous newer techniques, such as arterial spin labeling (ASL) MRI, have been validated by comparing their results to ¹⁵O-water PET. nih.govmonash.eduresearchgate.net These cross-modality comparisons have shown strong correlations but also systematic differences; for instance, some studies found ASL may overestimate gray matter CBF compared to PET. monash.edu

The kinetic models used to quantify blood flow also represent a key methodological aspect. For diffusible tracers like iodoantipyrine and ¹⁵O-water, models are based on the Kety-Schmidt principle, often employing a one-compartment model. nih.gov However, studies have shown that for H₂¹⁵O, a one-compartment model may not be sufficient, and more complex distributed-parameter models might be necessary for higher accuracy. nih.gov For partially extracted tracers like ⁸²Rb, more complex multi-compartment kinetic models are essential to correct for the non-linear relationship between tracer uptake and blood flow. researchgate.net The choice of kinetic model and the method for deriving the arterial input function can significantly impact the final quantitative blood flow values, as demonstrated in studies comparing various quantification methods for ⁸²Rb PET. nih.gov

Future Research Directions and Emerging Methodologies

Integration with Advanced Imaging Modalities in Preclinical Settings

The synergy between radiopharmaceuticals like ¹³¹I-IAP and advanced imaging modalities is a key area of development for preclinical research. Iodine isotopes, including ¹³¹I, offer versatility for different imaging applications, such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) nih.govthno.org. While ¹³¹I is primarily known for its therapeutic applications due to its beta emission, its gamma emission can also be utilized for SPECT imaging nih.gov. Hybrid imaging techniques, such as SPECT/CT and PET/CT, are increasingly being integrated to provide both functional and anatomical information, offering improved localization and characterization of biological processes in preclinical models researchgate.net. For instance, ¹³¹I-labeled compounds have been employed in SPECT/CT for assessing specific disease states, such as ectopic thyroid carcinoma researchgate.net. Furthermore, the development of ¹¹C-iodoantipyrine has demonstrated its potential in PET for measuring regional cerebral blood flow (rCBF), suggesting that ¹³¹I-IAP could similarly benefit from integration with PET systems, provided challenges related to its photon energy and potential for dehalogenation are addressed thno.orgahajournals.org. Research is ongoing to optimize the use of ¹³¹I-IAP within these multimodal frameworks to gain deeper insights into tissue perfusion and molecular dynamics in preclinical studies.

Development of Novel Radiolabeling Strategies for Iodoantipyrine (B1672025) Derivatives

The synthesis and radiolabeling of iodoantipyrine and its derivatives are crucial for ensuring the quality and efficacy of radiotracers. Advances in radiochemistry have focused on developing efficient and stable labeling methods for iodine isotopes, including ¹³¹I researchgate.net. One established method involves the preparation of no-carrier-added 4-(¹³¹I) iodoantipyrine using chloramine-T, which has demonstrated high radiochemical yields (e.g., 90%) and purity (e.g., >99%) osti.gov. Iodogen has also been investigated as an alternative oxidizing agent for radioiodination researchgate.netosti.gov.

A comparative study on radiolabeling strategies highlights the following findings:

Method/ReagentIsotope UsedYieldRadiochemical PurityNotes
Chloramine-T¹³¹I90%>99%Investigated for no-carrier-added prep.
Iodogen¹³¹IN/AN/AInvestigated as alternative oxidant
Isotope Exchange¹³¹IN/AN/AStudied in dry-states up to melt acs.org

Future research aims to develop novel strategies that enhance the stability of the ¹³¹I-label on iodoantipyrine derivatives, potentially through improved synthetic routes or the design of more stable molecular structures. This includes exploring new precursors and labeling chemistries to minimize dehalogenation and improve the in vivo performance of ¹³¹I-IAP.

Refinement of Kinetic Models for Enhanced Accuracy in Research

Accurate interpretation of data obtained with ¹³¹I-IAP hinges on the refinement of kinetic and pharmacokinetic models. A significant challenge identified with iodoantipyrine, particularly when used as a tracer for body water, is the potential loss of the ¹³¹I label from the molecule, leading to the formation of free iodide ahajournals.org. This dehalogenation process can lead to an anomalous distribution of the radiolabel, compromising the accuracy of measurements. For instance, studies have shown that within 24 hours, a substantial portion of an injected dose of iodoantipyrine can lose its label, with 51-67% of the dose excreted as inorganic iodide in urine ahajournals.org.

Time Post-InjectionUrinary ¹³¹I Excretion (as Iodide)
24 hours51-67% (average 56.3%)

To address these limitations, ongoing research focuses on developing more sophisticated kinetic models. These models aim to account for factors such as tracer metabolism, dehalogenation rates, and tissue-specific distribution dynamics. Physiologically Based Pharmacokinetic (PBPK) modeling is an emerging methodology that offers a more realistic simulation of drug disposition by incorporating physiological and biochemical properties of the body mdpi.com. By refining these models, researchers can achieve more accurate quantitative assessments of physiological parameters like blood flow, tissue perfusion, and tracer uptake in preclinical studies using ¹³¹I-IAP capes.gov.brnih.govnih.gov.

Exploration of Iodoantipyrine I 131 in New Preclinical Disease Models

The versatility of ¹³¹I-IAP as a tracer for physiological processes such as blood flow suggests its potential application in a wider range of preclinical disease models beyond its established uses. Research is exploring its utility in investigating complex pathologies where vascular integrity, tissue perfusion, or metabolic activity are compromised. For example, iodoantipyrine has been used in studies of chronic prostatitis/chronic pelvic pain syndrome (CPSP) in rat models researchgate.net and in assessing functional vasculature in the context of antivascular treatments mdpi.com.

Emerging research directions include:

Hypoxia Studies: Investigating ¹³¹I-IAP in models of tumor hypoxia, where altered blood flow is a critical factor nih.gov.

Neurological Disorders: Expanding its use in preclinical models of neurological diseases to better understand regional cerebral blood flow (rCBF) and its alterations in conditions like Parkinson's disease ahajournals.orgnih.gov.

Inflammatory Conditions: Exploring its application in models of inflammation where changes in microcirculation are significant mdpi.com.

Oncology: Evaluating ¹³¹I-IAP in various cancer models to assess tumor vascularization and response to therapeutic interventions nih.gov.

The development of well-characterized animal models exhibiting specific disease phenotypes is essential for these explorations, allowing for the validation of ¹³¹I-IAP as a reliable marker in new pathological contexts.

Compound List:

Iodoantipyrine (IAP)

Iodine-131 (B157037) (¹³¹I)

Antipyrine (B355649)

I-123

I-124

I-125

¹¹C-iodoantipyrine

¹³¹I-MIBG

I-131-IAZGP

Q & A

Q. How is Iodoantipyrine I 131 experimentally utilized to measure cerebral blood flow in animal models?

this compound is administered via intravenous injection, and its uptake in the brain is quantified using autoradiography. Key steps include:

  • Timed blood sampling to determine arterial concentration gradients.
  • Cerebral tissue extraction at stabilization (7–64 seconds post-injection) to ensure equilibrium between blood and brain .
  • Quantitative autoradiography to measure isotope distribution, with blood flow calculated as the product of cardiac output and cerebral flow fraction .
  • Validation against trifluoroiodomethane (a gaseous tracer) confirms its reliability in blood flow measurement .

Q. What experimental design factors are critical for accurate organ-specific distribution studies of this compound?

  • Time-dependent sampling : Rapid organ harvesting (e.g., <1 minute post-injection) to minimize isotopic exchange and iodide contamination .
  • Control of metabolic variables : Anesthesia type, body temperature, and hemodynamic stability to avoid confounding blood flow measurements .
  • Parallel iodide quantification : Use of ion-exchange chromatography to distinguish intact this compound from free iodide, which accumulates disproportionately in organs like the thyroid .

Q. How is the accuracy of this compound validated against alternative tracers like ³H₂O or Rb⁸⁶Cl?

  • Double-tracer experiments : Co-injection with ³H₂O allows comparison of extraction ratios. This compound shows flow-limited extraction (~88–90%) similar to ³H₂O but with better spatial resolution in autoradiography .
  • Similarity testing : Matching distribution patterns with Rb⁸⁶Cl in high-flow organs (e.g., kidneys) confirms methodological consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in organ-specific accumulation data caused by isotopic instability?

  • Isotopic exchange mitigation : Purify synthesized this compound via repeated washing to remove excess I₂, which contributes to iodide formation .
  • Correction models : Use compartmental analysis to subtract iodide-derived radioactivity from total organ counts, particularly in iodide-retentive tissues (e.g., thyroid, stomach) .
  • Batch consistency : Bulk synthesis and strict storage protocols (-20°C, inert atmosphere) to minimize decomposition .

Q. What methodological advancements optimize this compound synthesis for improved stability and tracer performance?

  • Iodination protocol refinement : Use of [N–I–N]+ complexes (e.g., pyridine-based ligands) for regioselective iodination, reducing side reactions .
  • Quality control : NMR and X-ray crystallography (see ESI† in ) to confirm molecular integrity.
  • Stability testing : Accelerated degradation studies under physiological conditions (37°C, pH 7.4) to establish shelf-life limits .

Q. How does this compound compare to modern PET tracers (e.g., ¹⁵O-water) in measuring cerebral blood flow?

  • Spatiotemporal resolution : Autoradiography with this compound provides higher spatial resolution (~50 µm) but lacks real-time kinetics compared to PET .
  • Technical constraints : PET requires cyclotron facilities, whereas this compound is accessible for ex vivo studies in resource-limited settings .
  • Validation crossover : PET data can calibrate autoradiographic methods by correlating perfusion rates (e.g., 0.51 mL/g/min in rats ) with in vivo imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.